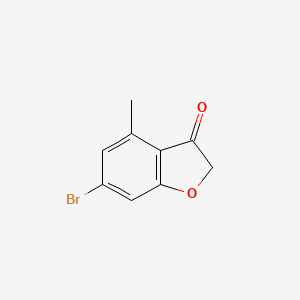
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. . This compound, in particular, is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a dihydrobenzofuran ring system.
Preparation Methods
The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-2,3-dihydro-1-benzofuran-3-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction may produce 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-ol .
Scientific Research Applications
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one can be compared with other benzofuran derivatives, such as:
6-Bromo-2,3-dihydro-1-benzofuran-3-one: Similar structure but lacks the methyl group at the 4th position.
2-Methyl-2,3-dihydrobenzofuran: Similar structure but lacks the bromine atom at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the bromination of 4-methyl-2,3-dihydro-1-benzofuran-3-one. A common method includes the reaction with bromine in acetic acid under controlled temperature conditions to ensure selective bromination at the 6-position.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) for selected pathogens are summarized in Table 1:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
| Bacillus subtilis | 5.64 |
The compound's activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cellular processes .
Anticancer Potential
The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation in cancer cell lines. The mechanism appears to involve interaction with specific signaling pathways related to cell survival and growth .
The biological activity of this compound can be explained through its interaction with various molecular targets:
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
- Anticancer Mechanism : It potentially induces apoptosis through modulation of apoptotic pathways and inhibition of proliferative signaling.
Case Studies
Several studies have evaluated the efficacy of this compound in vitro:
- Study on Antibacterial Activity : A study tested the compound against a panel of bacteria, revealing potent activity against E. coli with an MIC value of 0.0195 mg/mL .
- Cancer Cell Line Studies : In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
6-bromo-4-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7BrO2/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3H,4H2,1H3 |
InChI Key |
GSEZQJHZLLGCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















